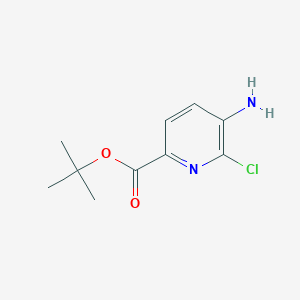

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

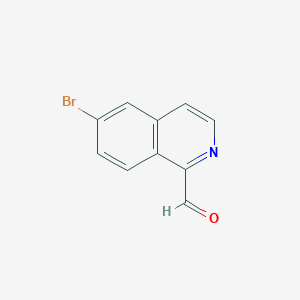

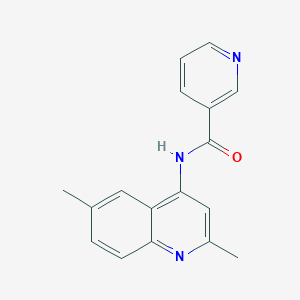

“Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” is a chemical compound that contains a tert-butyl group, a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of compounds similar to “Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . Another approach involves the enzymatic asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH), which can be effectively synthesized from the corresponding Meldrum’s acid intermediate .Molecular Structure Analysis

The molecular structure of “Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” is complex, with multiple functional groups. The tert-butyl group is a bulky substituent that can influence the reactivity and properties of the molecule . The pyridine ring is a heterocyclic aromatic ring with a nitrogen atom, which can participate in various chemical reactions .Chemical Reactions Analysis

The tert-butyl group in “Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” can undergo various chemical reactions. For instance, it can be hydroxylated in the presence of an electron-poor manganese catalyst . Protodeboronation of pinacol boronic esters is another reaction that tert-butyl groups can undergo .将来の方向性

The future directions for research on “Tert-butyl 5-amino-6-chloropyridine-2-carboxylate” could involve exploring its potential applications in organic synthesis, particularly in the synthesis of complex molecular architectures . Additionally, the development of more efficient and environmentally friendly synthetic methods could be a promising area of research .

特性

IUPAC Name |

tert-butyl 5-amino-6-chloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-5-4-6(12)8(11)13-7/h4-5H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMXTROPLZFDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride](/img/structure/B2422088.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)

![N-(3-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2422092.png)

![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)

![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2422100.png)

![2-Amino-2-[3-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2422101.png)